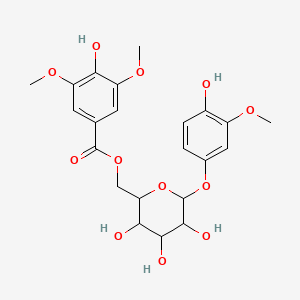

4-Hydroxy-3-methoxyphenyl O-beta-D-(6'-O-syringate)glucopyraside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

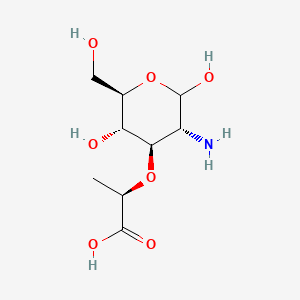

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドは、オニグルミ (Juglans mandshurica MAXIM. var. sieboldiana MAKINO) の樹皮から単離されたフェノール性配糖体化合物です。この化合物は、シリンゲート基に結合したグルコピラノシド部分を包含するユニークな構造で知られています。

準備方法

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドの調製には、オニグルミの樹皮などの天然源からの抽出と単離が含まれます 。このプロセスは、通常、以下の手順を含みます。

化学反応の分析

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドは、次のような様々な化学反応を起こします。

酸化: フェノール性ヒドロキシル基は、適切な条件下でキノンに酸化されます。

還元: この化合物は、対応するアルコールに還元することができます。

これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用の様々な求核剤などがあります。生成される主要な生成物は、反応条件と使用される試薬によって異なります。

科学研究への応用

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドは、いくつかの科学研究に応用されています。

化学: グリコシド結合の形成と開裂を研究するためのモデル化合物として使用されています。

生物学: この化合物は、潜在的な抗酸化作用と抗炎症作用について研究されています.

科学的研究の応用

4-Hydroxy-3-methoxyphenyl O-beta-D-(6’-O-syringate)glucopyraside has several scientific research applications:

Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.

Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.

Industry: It is used in the development of natural product-based pharmaceuticals and cosmetics.

作用機序

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドの作用機序には、様々な分子標的や経路との相互作用が含まれます。フェノール性ヒドロキシル基は、フリーラジカルを捕捉することにより、その抗酸化作用に重要な役割を果たすと考えられています。 さらに、この化合物は、炎症反応に関与する酵素の活性を調節することにより、炎症性経路を阻害する可能性があります .

類似化合物との比較

4-ヒドロキシ-3-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシドは、次のようないくつかの類似のフェノール性配糖体と比較することができます。

4-ヒドロキシ-2-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシド: この化合物は、構造は類似していますが、メトキシ基の位置が異なります.

2-ヒドロキシ-4-メトキシフェニル O-β-D-(6'-O-シリンゲート)グルコピラノシド: ヒドロキシル基とメトキシ基の配置が異なる、別の類似化合物です.

特性

分子式 |

C22H26O12 |

|---|---|

分子量 |

482.4 g/mol |

IUPAC名 |

[3,4,5-trihydroxy-6-(4-hydroxy-3-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate |

InChI |

InChI=1S/C22H26O12/c1-29-13-8-11(4-5-12(13)23)33-22-20(27)19(26)18(25)16(34-22)9-32-21(28)10-6-14(30-2)17(24)15(7-10)31-3/h4-8,16,18-20,22-27H,9H2,1-3H3 |

InChIキー |

IXDFDPOPSXBXHH-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=CC(=C1O)OC)C(=O)OCC2C(C(C(C(O2)OC3=CC(=C(C=C3)O)OC)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![13-{[(3-t-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-(2,2,2-trichloroethyl)oxy]carbonyl) Baccatin III](/img/structure/B12293896.png)

![N-[4-[[1-(2,4-Diamino-6-pteridinyl)ethyl]methylamino]benzoyl]-L-glutamic acid](/img/structure/B12293904.png)

![8-Azabicyclo[3.2.1]octane,3-(diphenylmethoxy)-8-ethyl-, (3-endo)-](/img/structure/B12293908.png)

![3,3-Dimethyl-7-oxo-6-(3-oxo-3-phenoxy-2-phenylpropanamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12293917.png)

![(3S)-1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]piperidine-3-carboxylic acid](/img/structure/B12293923.png)

![1-Naphthacenecarboxylicacid,2-ethyl-1,2,3,4,6,11-hexahydro-2,5,7,10-tetrahydroxy-6,11-dioxo-4-[[2,3,6-trideoxy-4-O-[2,6-dideoxy-4-O-[(2R,6S)-5,6-dihydro-6-methyl-5-oxo-2H-pyran-2-yl]-a-L-lyxo-hexopyranosyl]-3-(dimethylamino)-a-L-lyxo-hexopyranosyl]oxy]-,m](/img/structure/B12293932.png)